

Navigating the Synthesis and Procurement of 5-Bromooctan-4-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and synthesis of the specialized chemical intermediate, **5-Bromoctan-4-ol**. As a functionalized long-chain alcohol, this molecule holds potential for use in various synthetic applications within the pharmaceutical and materials science sectors. This document provides a comprehensive overview of its properties, a detailed protocol for its likely synthesis, and a clear-eyed assessment of its current market availability.

Commercial Availability Assessment

Initial investigations into the commercial landscape for **5-Bromooctan-4-ol** (CAS No. 61539-74-0) reveal a significant scarcity of readily available suppliers. While the compound is indexed by some chemical databases, a thorough search of major chemical vendor catalogs indicates that it is not a stock item. One database, Chemsrc, lists the compound but provides conflicting and likely erroneous purity information, associating it with "Palmitic acid."[1] This suggests that researchers requiring **5-Bromooctan-4-ol** will likely need to pursue custom synthesis.

Physicochemical and Computed Properties

While experimental data for **5-Bromooctan-4-ol** is not readily available in the public domain, several key properties have been computed and are summarized in the table below. These calculated values provide a foundational understanding of the molecule's characteristics.



Property	Value	Source
CAS Number	61539-74-0	Guidechem[2]
Molecular Formula	C ₈ H ₁₇ BrO	Guidechem[2]
Molecular Weight	209.12 g/mol	Guidechem[2]
InChlKey	OCEYTXPVBYKMDF- UHFFFAOYSA-N	Guidechem[2]
Canonical SMILES	CCCC(C(CCC)Br)O	Guidechem[2]
XLogP3-AA	2.9	Guidechem[2]
Hydrogen Bond Donor Count	1	Guidechem[2]
Hydrogen Bond Acceptor Count	1	Guidechem[2]
Rotatable Bond Count	5	Guidechem[2]
Exact Mass	208.04628 Da	Guidechem[2]
Monoisotopic Mass	208.04628 Da	Guidechem[2]
Topological Polar Surface Area	20.2 Ų	Guidechem[2]
Heavy Atom Count	10	Guidechem[2]
Complexity	75.7	Guidechem[2]

Proposed Synthesis Protocol

The most direct and established method for the synthesis of **5-Bromooctan-4-ol** is through the bromohydrin formation from its corresponding alkene precursor, trans-4-Octene. This reaction typically proceeds via an electrophilic addition of bromine in the presence of water. A common and safer alternative to using elemental bromine is N-Bromosuccinimide (NBS) in an aqueous organic solvent mixture.

Reaction: trans-4-Octene → **5-Bromooctan-4-ol**



Reagents: N-Bromosuccinimide (NBS), water, and a co-solvent such as acetone or dimethyl sulfoxide (DMSO).

Detailed Experimental Methodology:

Materials:

- trans-4-Octene
- N-Bromosuccinimide (NBS)
- Acetone (or DMSO)
- Water, deionized
- Diethyl ether (or other suitable extraction solvent)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

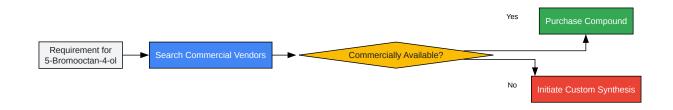
 Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-Octene in a 1:1 mixture of acetone and water. Cool the flask in an ice bath to 0-5 °C with continuous stirring.



- Reagent Addition: Slowly add N-Bromosuccinimide (NBS) in small portions to the cooled solution. Monitor the reaction progress by observing the disappearance of the orange color of bromine if it forms, or by thin-layer chromatography (TLC). The reaction is typically exothermic, so maintain the temperature below 10 °C.
- Reaction Quenching: Once the reaction is complete (as indicated by TLC), quench the
 reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any
 remaining bromine.
- Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
- Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
 and concentrate the solvent using a rotary evaporator to yield the crude 5-Bromooctan-4-ol.
- Purification: The crude product can be further purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Visualizing the Synthesis and Logic

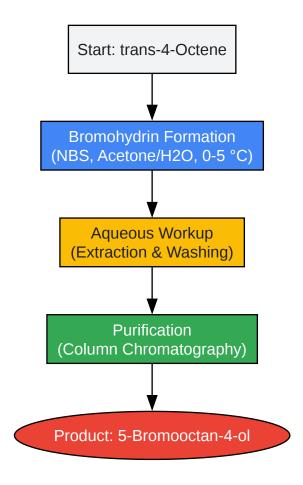
To aid in the understanding of the synthetic process and the decision-making framework for obtaining **5-Bromooctan-4-ol**, the following diagrams are provided.



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Caption: Logical workflow for the procurement of **5-Bromooctan-4-ol**.





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Caption: Experimental workflow for the synthesis of **5-Bromooctan-4-ol**.

Conclusion

5-Bromooctan-4-ol is a specialized chemical that is not readily available through commercial channels. Researchers and drug development professionals who require this compound will most likely need to undertake its synthesis. The presented protocol for bromohydrin formation from trans-4-octene offers a reliable and well-established method for its preparation. The provided diagrams and data tables serve as a comprehensive resource for planning and executing the procurement or synthesis of **5-Bromooctan-4-ol**.

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References

- 1. 5-bromooctan-4-ol | CAS#:61539-74-0 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
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